molecular formula C11H9N3O B10845622 7-Methyl-1,3-dihydro-imidazo[4,5-b]quinolin-2-one

7-Methyl-1,3-dihydro-imidazo[4,5-b]quinolin-2-one

Cat. No.: B10845622
M. Wt: 199.21 g/mol
InChI Key: BSAKVJKPJIQKNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-1,3-dihydro-imidazo[4,5-b]quinolin-2-one is a heterocyclic compound that belongs to the imidazoquinoline family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a fused imidazole and quinoline ring system, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1,3-dihydro-imidazo[4,5-b]quinolin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with an appropriate aldehyde in the presence of a catalyst such as nickel. The reaction proceeds through a series of steps including addition, tautomerization, and cyclization to form the desired imidazoquinoline structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1,3-dihydro-imidazo[4,5-b]quinolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazoquinolines, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

7-Methyl-1,3-dihydro-imidazo[4,5-b]quinolin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-1,3-dihydro-imidazo[4,5-b]quinolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-1,3-dihydro-imidazo[4,5-b]quinolin-2-one is unique due to its specific ring structure and the presence of a methyl group at the 7-position. This structural uniqueness contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

7-methyl-1,3-dihydroimidazo[4,5-b]quinolin-2-one

InChI

InChI=1S/C11H9N3O/c1-6-2-3-8-7(4-6)5-9-10(12-8)14-11(15)13-9/h2-5H,1H3,(H2,12,13,14,15)

InChI Key

BSAKVJKPJIQKNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC3=C(NC(=O)N3)N=C2C=C1

Origin of Product

United States

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